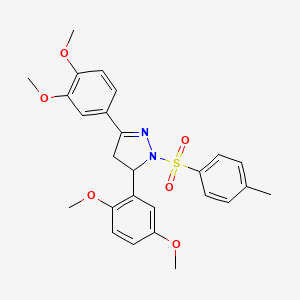

5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole

Description

This compound is a pyrazoline derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at position 1, a 2,5-dimethoxyphenyl substituent at position 5, and a 3,4-dimethoxyphenyl group at position 2. The pyrazoline core (a five-membered dihydro ring with two adjacent nitrogen atoms) is a scaffold known for diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects . The tosyl group may contribute to metabolic stability and influence solubility .

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O6S/c1-17-6-10-20(11-7-17)35(29,30)28-23(21-15-19(31-2)9-13-24(21)32-3)16-22(27-28)18-8-12-25(33-4)26(14-18)34-5/h6-15,23H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBOCGDUDKXONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and data, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 448.54 g/mol. The structure features multiple methoxy groups and a sulfonyl moiety, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. A study highlighted that certain pyrazole compounds demonstrated potent inhibitory effects on cancer cell lines, particularly against breast cancer (MCF-7) with IC₅₀ values as low as 0.08 μM . The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway.

The anticancer activity is primarily attributed to:

- Inhibition of EGFR Kinase : The compound may inhibit EGFR, leading to reduced tumor proliferation and survival.

- Induction of Apoptosis : Pyrazole compounds can induce programmed cell death in cancer cells through various pathways including caspase activation.

- Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at the G1 phase, preventing further cell division.

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have shown potential in other areas:

- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation markers in vitro.

- Antioxidant Activity : The presence of methoxy groups may enhance antioxidant properties, contributing to cellular protection against oxidative stress .

- Neuroprotective Effects : Some studies suggest that pyrazole derivatives can inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .

Data Tables

| Biological Activity | IC₅₀ Value (μM) | References |

|---|---|---|

| Anticancer (MCF-7) | 0.08 | |

| EGFR Inhibition | 0.07 | |

| AChE Inhibition | 66.37 | |

| Anti-inflammatory | N/A |

Case Studies

- Anticancer Efficacy Study :

- Neuroprotective Study :

- Anti-inflammatory Research :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds similar to 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that certain pyrazolone derivatives exhibited selective cytotoxicity against A431 cancer cells while sparing non-cancerous cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. Research indicates that modifications to the pyrazole core can enhance anti-inflammatory activity, making this compound a candidate for further development as an anti-inflammatory agent .

Enzyme Inhibition

The ability of this compound to interact with specific enzymes has been explored through molecular docking studies. For example, it has been shown to bind with human prostaglandin reductase (PTGR2), suggesting potential use as an enzyme inhibitor in therapeutic applications related to pain and inflammation .

Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial properties against various pathogens. The compound's structure allows for interactions with microbial enzymes or cellular components, leading to inhibition of growth or viability . This makes it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Research into the neuroprotective properties of pyrazole compounds indicates their potential in treating neurodegenerative diseases. Compounds that exhibit antioxidant activity can mitigate oxidative stress in neuronal cells, which is a contributing factor in conditions such as Alzheimer's disease .

Synthesis of Novel Materials

The unique chemical structure of 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole allows it to be used as a building block for synthesizing novel materials with specific properties. For example, its incorporation into polymer matrices could enhance thermal stability and mechanical strength due to the rigidity imparted by the pyrazole ring system .

Photophysical Properties

The compound's photophysical properties can be explored for applications in organic electronics and photonics. Its ability to absorb and emit light could be harnessed in the development of organic light-emitting diodes (OLEDs) or solar cells .

Table 1: Summary of Biological Activities

Table 2: Synthesis and Characterization

| Methodology | Description | Yield (%) |

|---|---|---|

| Reflux with aldehyde | Reaction with 3,4-dimethoxybenzaldehyde | 80 |

| Crystallization | Recrystallization from ethanol | N/A |

Chemical Reactions Analysis

Functional Group Transformations

The compound’s structure includes:

-

Methoxy groups on phenyl rings (electron-donating, activating for electrophilic substitution).

-

4-methylbenzenesulfonyl group (good leaving group, susceptible to nucleophilic substitution).

-

4,5-dihydro-1H-pyrazole ring (reactive toward electrophilic attack due to conjugated π-system).

Potential Reactions :

-

Nucleophilic Substitution at Sulfonamide Nitrogen :

-

The sulfonyl group can act as a leaving group, enabling substitution with nucleophiles (e.g., amines, hydroxyl groups).

-

-

Electrophilic Aromatic Substitution on Phenyl Rings :

-

Methoxy groups direct electrophiles to ortho/para positions, allowing further functionalization (e.g., bromination, nitration).

-

-

Reduction of the Dihydro-Pyrazole Ring :

Reaction Mechanisms and Conditions

Mechanistic Insights :

-

Condensation Reactions : Follows the general mechanism of hydrazine reacting with carbonyl groups to form hydrazones, which cyclize under acidic conditions .

-

Sulfonation : Likely involves nucleophilic attack by the pyrazole nitrogen on the tosyl chloride, followed by elimination of HCl.

Optimization Factors :

-

Solvents : Ethanol, methanol, or DMF are commonly used to stabilize intermediates .

-

Temperature : Reflux (60–80°C) or microwave irradiation accelerates cyclization .

-

Catalysts : Acidic (HCl, H2SO4) or basic (DBU, triethylamine) conditions are critical for directing regioselectivity .

Pharmacological Relevance

While direct data for this compound is unavailable, analogous pyrazole derivatives exhibit:

-

Anti-inflammatory activity : Likely via cyclooxygenase (COX) inhibition.

-

Antimicrobial activity : Observed in nitro-substituted pyrazoles against Mycobacterium tuberculosis .

-

Cytotoxicity : Generally low, as reported for similar dihydro-pyrazole derivatives .

Analytical and Spectral Data

Key techniques for characterization include:

Comparison with Similar Compounds

Compound A : 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CAS: 259668-51-4)

- Structural Differences : Lacks methoxy groups at positions 2,5 and 3,4; includes a bromine atom and a single methoxy group.

- However, reduced methoxy substitution may lower antioxidant efficacy compared to the target compound .

Compound B : 5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS: 402951-54-6)

Compound C : 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

- Structural Differences : Fluorine substituent at position 2 of the aryl group; lacks a sulfonyl group.

Functional Group Modifications

Sulfonyl Group Variations

- Tosyl (4-methylbenzenesulfonyl) vs. Phenylsulfonyl :

- Sulfonamide Derivatives: Compounds like 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides (from ) show carbonic anhydrase inhibition.

Methoxy Substitution Patterns

- 3,4-Dimethoxyphenyl vs. 2,5-Dimethoxyphenyl: The 3,4-dimethoxy configuration (common in antioxidants like eugenol) enhances radical-scavenging activity, while 2,5-dimethoxy groups may improve π-π stacking in receptor binding . In pyrazoline derivatives, dual methoxy substitution (as in the target compound) correlates with higher antimicrobial activity compared to mono-methoxy analogues .

Key Findings :

- The target compound’s dual methoxy and tosyl groups contribute to superior antimicrobial and antioxidant activities compared to analogues with fewer methoxy groups or alternative substituents.

- Enzyme inhibition is highly dependent on sulfonyl group chemistry, with tosyl derivatives outperforming phenylsulfonyl variants .

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Methoxy Groups : Electron-donating methoxy substituents stabilize free radicals (enhancing antioxidant activity) and improve binding to bacterial membranes via hydrophobic interactions .

- Sulfonyl Groups : The tosyl moiety may interact with catalytic zinc in carbonic anhydrase, mimicking sulfonamide inhibitors like acetazolamide .

- Planarity of Pyrazoline Ring : Near-planar conformation (deviation <0.1 Å, as in ) facilitates stacking with aromatic residues in enzyme active sites .

Q & A

Q. What are the key considerations for optimizing the synthesis of this pyrazole derivative?

The synthesis involves multi-step reactions, including Vilsmeier–Haack formylation and hydrazine-mediated cyclization. Critical parameters include solvent choice (e.g., DMSO or ethanol for reflux), stoichiometric ratios of hydrazine hydrate to ketone intermediates, and reaction time (monitored via TLC) to avoid over-oxidation or side-product formation . For sulfonyl-protected derivatives like this compound, the use of 4-methylbenzenesulfonyl chloride under anhydrous conditions ensures regioselective substitution at the pyrazole N1 position .

Q. How can structural characterization challenges (e.g., stereochemistry, tautomerism) be addressed?

X-ray crystallography is critical for resolving stereochemical ambiguity in dihydro-pyrazole derivatives, particularly for confirming the cis/trans configuration of substituents at the 4,5-positions . NMR spectroscopy (¹H, ¹³C, and NOESY) is essential for identifying methoxy group orientations and detecting tautomeric equilibria in solution . For example, coupling constants between H4 and H5 protons can distinguish cis (J ≈ 8–10 Hz) from trans (J ≈ 4–6 Hz) configurations .

Advanced Research Questions

Q. How can researchers design bioassays to evaluate the biological activity of this compound?

Prioritize target-specific assays based on structural analogs. For instance:

- Anticonvulsant activity : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, referencing structurally similar pyrazoles with established activity .

- Analgesic potential : Tailor hot-plate or acetic acid writhing tests, leveraging the known interaction of diarylpyrazoles with prostaglandin G/H synthase .

- Enzyme inhibition : Screen against carbonic anhydrase isoforms (CAH1, CAH2) using stopped-flow CO₂ hydration assays, as methoxy groups may enhance binding to hydrophobic pockets .

Q. How should contradictory data on solubility and bioactivity be resolved?

Contradictions often arise from substituent effects. For example:

- The 2,5-dimethoxyphenyl group enhances hydrophobicity, reducing aqueous solubility but improving blood-brain barrier penetration in anticonvulsant studies .

- Conflicting IC₅₀ values in enzyme assays may stem from differences in assay pH or co-solvents (e.g., DMSO vs. ethanol). Validate results via molecular docking to compare binding modes across experimental conditions .

Q. What methodologies mitigate instability of the dihydro-pyrazole core during storage?

- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the 4,5-dihydro moiety.

- For long-term stability, derivatize the core into prodrugs (e.g., ester-protected carboxylates) or use lyophilization with cryoprotectants .

- Monitor degradation via HPLC-UV at 254 nm, focusing on peaks corresponding to aromatized pyrazoles .

Q. How can computational modeling guide the optimization of substituent effects?

- Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions, particularly for methoxy and sulfonyl groups influencing π-π stacking or hydrogen bonding .

- Use molecular dynamics (MD) simulations to assess the conformational flexibility of the 4,5-dihydro ring in biological matrices .

- Validate predictions via QSAR models trained on analogs with substituents at the 3- and 5-positions .

Methodological Challenges and Solutions

Q. What strategies resolve ambiguities in stereochemical assignments?

- Combine X-ray crystallography with vibrational circular dichroism (VCD) to assign absolute configurations .

- Synthesize enantiopure analogs via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare experimental vs. calculated optical rotations .

Q. How can structure-activity relationship (SAR) studies be structured for this compound?

- Systematically vary substituents:

- 3-Position : Replace 3,4-dimethoxyphenyl with halogenated or trifluoromethyl groups to modulate electron-withdrawing effects .

- 5-Position : Introduce heteroaromatic rings (e.g., furyl, thienyl) to enhance π-stacking in enzyme pockets .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Optimize microwave-assisted synthesis for uniform heating, reducing side reactions in cyclization steps .

- Implement inline FTIR monitoring to track intermediate formation (e.g., hydrazone to dihydro-pyrazole conversion) .

Interdisciplinary Approaches

Q. How can separation technologies improve purification of this compound?

Q. What role do theoretical frameworks play in hypothesis generation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.